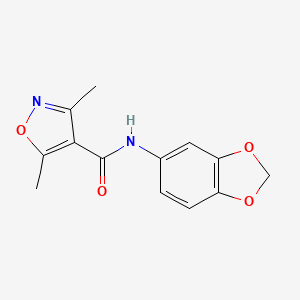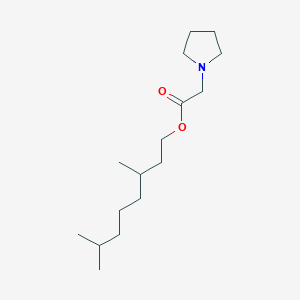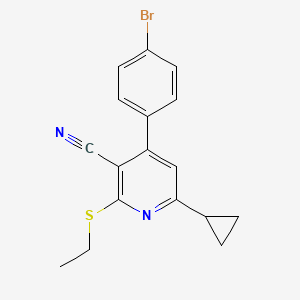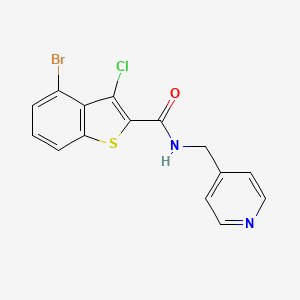
N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide, also known as MDX-019, is a synthetic compound that has been the subject of extensive scientific research in recent years. This compound is of interest to researchers because of its potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
The mechanism of action of N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide involves its ability to inhibit the activity of certain enzymes and signaling pathways involved in cell proliferation and survival. Specifically, N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in the regulation of cell growth and survival. By inhibiting this pathway, N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide can induce apoptosis (programmed cell death) in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have antioxidant properties and to modulate the activity of certain enzymes involved in energy metabolism. Additionally, N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is its specificity for certain signaling pathways and enzymes involved in disease progression. This specificity makes it a valuable tool for studying the mechanisms of disease and for developing new therapies. However, one limitation of using N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to better understand the mechanism of action of N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide and to identify potential biomarkers for predicting its efficacy in treating specific diseases. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide in humans, with the ultimate goal of developing new therapies for cancer, inflammation, and autoimmune disorders.
合成法
The synthesis of N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide involves several steps, starting with the reaction of 3,4-methylenedioxyphenol with ethyl 2-bromoacetate to form 1,3-benzodioxole-5-carboxylic acid ethyl ester. This intermediate is then converted to the corresponding amide using 3,5-dimethylisoxazole and triethylamine. The final product, N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide, is obtained after purification by column chromatography.
科学的研究の応用
N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide has been the subject of extensive scientific research due to its potential applications in the treatment of various diseases. One of the key areas of interest is its potential as an anti-cancer agent. Studies have shown that N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide inhibits the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Additionally, N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-7-12(8(2)19-15-7)13(16)14-9-3-4-10-11(5-9)18-6-17-10/h3-5H,6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWSBVZFBHESCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-(3-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5219990.png)
![1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5219997.png)
![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220005.png)
![2-{2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B5220013.png)
![3-chloro-4-ethoxy-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5220016.png)



![1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5220048.png)
![ethyl 1-methyl-5-({2-[(6-phenyl-4-pyrimidinyl)thio]butanoyl}amino)-1H-pyrazole-4-carboxylate](/img/structure/B5220052.png)

![3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzonitrile](/img/structure/B5220062.png)

![5-[(isopropylamino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B5220082.png)